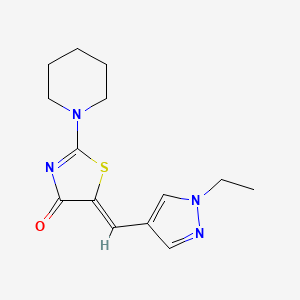

(Z)-5-((1-ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5Z)-5-[(1-ethylpyrazol-4-yl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-2-18-10-11(9-15-18)8-12-13(19)16-14(20-12)17-6-4-3-5-7-17/h8-10H,2-7H2,1H3/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGYRJPPIZKRKT-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C=C2C(=O)N=C(S2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C=N1)/C=C\2/C(=O)N=C(S2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((1-ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under basic conditions.

Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between an appropriate hydrazine derivative and a 1,3-dicarbonyl compound.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

Final Coupling Reaction: The final step involves the coupling of the thiazole and pyrazole moieties with the piperidine ring under appropriate conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.

Industrial Production Methods

Industrial production of (Z)-5-((1-ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings.

Reduction: Reduction reactions can occur at the carbonyl group of the thiazole ring.

Substitution: Nucleophilic substitution reactions can take place at the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of N-oxides or sulfoxides.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including the target compound, have been extensively studied for their antimicrobial properties. Research indicates that thiazole-containing compounds exhibit significant antibacterial and antifungal activities. For instance, a series of thiazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing promising results against various pathogens .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been documented in several studies. The compound's structure allows it to interact with neurotransmitter systems, providing protective effects against seizures. For example, a study highlighted the synthesis of thiazole-linked compounds that demonstrated significant anticonvulsant activity in animal models, particularly in the maximal electroshock seizure (MES) test .

Anticancer Properties

Recent research has emphasized the anticancer potential of thiazolidinone derivatives. The compound has been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A review noted that thiazolidinone derivatives possess diverse biological activities, including anticancer effects, making them valuable candidates for further development in cancer therapy .

Synthetic Methodologies

The synthesis of (Z)-5-((1-ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one typically involves the following steps:

- Knoevenagel Condensation : The initial step often involves the condensation of pyrazole derivatives with aldehydes or ketones to form the corresponding methylene derivatives.

- Cyclization : Subsequent cyclization reactions lead to the formation of the thiazole ring system.

- Functionalization : Further modifications can be made to introduce various substituents that enhance biological activity.

Case Study 1: Antibacterial Evaluation

A study conducted on a series of thiazolidinone derivatives, including the target compound, revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the thiazole ring enhanced efficacy, suggesting structure-activity relationship (SAR) insights that could guide future drug design .

Case Study 2: Anticonvulsant Testing

In a pharmacological evaluation of thiazole-based compounds for anticonvulsant activity, several derivatives were tested using the MES model. The results showed that modifications at specific positions on the thiazole ring influenced anticonvulsant efficacy, with some compounds providing complete protection against seizures .

Mechanism of Action

The mechanism of action of (Z)-5-((1-ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-4-one derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

*Hypothetical formula based on structural analysis.

Key Findings and Implications

Substituent Effects :

- Aryl vs. Alkyl Groups : Aryl-substituted analogs (e.g., 5a, 5c) exhibit stronger π-π interactions but poorer solubility than the target compound’s ethyl-pyrazole group .

- Electron-Withdrawing Groups : Chlorine or nitro substituents (e.g., 6b, 6g) enhance stability and enzyme inhibition but may increase toxicity .

- Piperidine vs. Morpholine : Piperidine’s flexible ring improves binding versatility compared to morpholine’s rigid oxygen-containing structure .

Synthetic Efficiency :

- The target compound’s synthesis likely follows a route similar to : condensation of 1-ethylpyrazole-4-carbaldehyde with 2-(piperidin-1-yl)thiazol-4-one under reflux . Yields for such analogs typically range from 70–95% .

Biological Performance: Piperidine-containing thiazol-4-ones (e.g., 5a, target) show broader antifungal/antitumor activity than phenylamino derivatives (e.g., 6b) . Tyrosinase inhibition is maximized with polar substituents (e.g., 8’s dihydroxy groups), suggesting the target compound may require functionalization for similar efficacy .

Biological Activity

(Z)-5-((1-ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles and their derivatives are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, drawing from various studies and research findings.

Chemical Structure

The compound's structure can be broken down into three key components:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, which is crucial for its biological activity.

- Pyrazole Moiety : A five-membered heterocyclic compound that enhances the anticancer potential.

- Piperidine Group : A six-membered ring that contributes to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including those containing pyrazole and piperidine moieties. The compound has shown significant cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound exhibited an IC50 value indicating effective inhibition of cell proliferation, comparable to established anticancer agents .

- HepG2 (Liver Cancer) : Similar inhibitory effects were observed in HepG2 cells, suggesting a broad spectrum of action against different cancer types .

In vitro studies demonstrated that the introduction of different substituents on the thiazole structure could enhance or reduce its cytotoxicity. For instance, modifications to the pyrazole group have been linked to increased antiproliferative activity .

The mechanism by which (Z)-5-((1-ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one exerts its effects involves:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their division and proliferation.

- Apoptosis Induction : It triggers apoptotic pathways, leading to programmed cell death in malignant cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a variety of pathogens. Studies have shown effective inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values indicating potent activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the thiazole ring is essential for biological activity. Modifications to the substituents on the thiazole and pyrazole rings can significantly influence potency:

| Substituent | Effect on Activity |

|---|---|

| 1-Ethyl group on pyrazole | Enhances anticancer activity |

| Variations in piperidine ring | Alters cytotoxicity profile |

Case Studies

Several case studies have investigated similar thiazole derivatives:

- Thiazole Derivatives in Cancer Therapy : A study reported that compounds with similar structures exhibited IC50 values as low as 0.31 µM against HT-29 colorectal cancer cells, highlighting their potential as therapeutic agents .

- Antimicrobial Efficacy : Another research focused on thiazole derivatives demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates .

Q & A

Q. What are the optimal synthetic routes for (Z)-5-((1-ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with thiazolidinone and pyrazole precursors. Key steps include:

- Condensation : Reaction of a pyrazole aldehyde with a thiazolidinone derivative under acidic or basic conditions to form the methylene bridge .

- Catalysts : Use of catalysts like piperidine or acetic acid to enhance imine bond formation .

- Solvent/Temperature : Polar aprotic solvents (e.g., DMF) at reflux (80–120°C) improve yield, while lower temperatures (<60°C) reduce side reactions .

Yield optimization requires monitoring via TLC/HPLC and purification by column chromatography .

Q. What spectroscopic techniques are essential for characterizing the compound’s structure?

- Methodological Answer :

- NMR : H and C NMR confirm the Z-configuration of the methylene group and piperidinyl/thiazol-4-one ring substitution patterns .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm for thiazolidinone) .

Q. What are the key structural features influencing the compound’s reactivity?

- Methodological Answer :

- Thiazolidinone Core : Susceptible to nucleophilic attack at the C2 position, requiring inert atmospheres during synthesis .

- Pyrazole Moiety : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance electrophilicity, affecting condensation efficiency .

- Z-Configuration : Stabilized by intramolecular hydrogen bonding, confirmed via X-ray crystallography (using SHELX ).

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model binding affinities to targets (e.g., anti-inflammatory enzymes).

- Wavefunction Analysis : Multiwfn software calculates electrostatic potential surfaces to identify reactive sites .

- MD Simulations : GROMACS assesses stability of ligand-target complexes under physiological conditions .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC values using standardized assays (e.g., MTT for cytotoxicity) .

- Structural Analog Comparison : Compare substituent effects (e.g., ethoxy vs. nitro groups) to isolate activity drivers .

- Meta-Analysis : Aggregate data from structurally similar thiazolidinones to identify trends in SAR .

Q. How to optimize the compound’s pharmacokinetic properties using in silico modeling?

- Methodological Answer :

- ADMET Prediction : SwissADME predicts logP (lipophilicity) and BBB permeability. Substituents like piperidinyl improve solubility .

- Metabolic Stability : CYP450 interaction assays (in silico or microsomal) guide modifications to reduce hepatic clearance .

Q. What role does the Z-configuration play in the compound’s biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.